

Application Notes and Protocols for Radiolabeling with Scandium Isotopes in Medical Diagnostics

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Compound of Interest		
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This document provides detailed application notes and protocols for radiolabeling with **scandium** isotopes (⁴⁴Sc and ⁴⁷Sc) for use in medical diagnostics, including Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging, as well as theranostic applications.

Introduction to Scandium Isotopes in Nuclear Medicine

Scandium isotopes are gaining significant attention in nuclear medicine due to their favorable decay characteristics for diagnostic imaging and therapy. The concept of "theranostics" involves using a matched pair of radionuclides of the same element for both diagnosis and therapy, allowing for personalized medicine. **Scandium** provides an ideal platform for this approach.[1][2][3][4]

- ⁴⁴Sc (Scandium-44): A positron emitter with a half-life of 3.97 hours, making it suitable for PET imaging.[1][2][5][6][7] Its positron energy is comparable to other clinically used radionuclides.[1] ⁴⁴Sc can be produced from a ⁴⁴Ti/⁴⁴Sc generator or a cyclotron.[5][8][9]
- ⁴⁷Sc (Scandium-47): A β⁻ particle emitter with a half-life of 3.35 days, making it suitable for targeted radionuclide therapy.[1][2][6] It also emits gamma radiation that can be used for



SPECT imaging.[1][2]

• The Theranostic Pair: The chemical similarity of ⁴⁴Sc and ⁴⁷Sc allows for the development of chemically identical radiopharmaceuticals. This ensures that the diagnostic imaging agent (labeled with ⁴⁴Sc) has the same in vivo behavior as the therapeutic agent (labeled with ⁴⁷Sc), enabling accurate dosimetry and patient-specific treatment planning.[1][2][3][4]

Chelators for Scandium Radiolabeling

The stable incorporation of the **scandium** radiometal into a targeting biomolecule is achieved through the use of a bifunctional chelator. The choice of chelator is critical and affects labeling efficiency, complex stability, and in vivo performance.

- DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): DOTA is a widely used and "gold standard" chelator for scandium isotopes, forming highly stable complexes.[1][10] However, radiolabeling with DOTA-conjugated molecules often requires heating, which may not be suitable for temperature-sensitive biomolecules.[5][8][11][12]
- NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid): NODAGA is another common chelator. While DOTA-based conjugates are readily labeled with ⁴⁴Sc, the radiolabeling of NODAGA-based conjugates with ⁴⁴Sc can be more challenging.[1]
- AAZTA (1,4-bis(carboxymethyl)-6-[bis(carboxymethyl)]amino-6-methyl-perhydro-1,4-diazepine): This chelator allows for the complexation of ⁴⁴Sc at room temperature, which is a significant advantage for labeling heat-sensitive molecules.[11][13][14][15]
- HOPO (3,4,3-(LI-1,2-HOPO)): This chelator also enables radiolabeling at room temperature and shows promise for stable complexation with **scandium** isotopes.[5][16]

Experimental Protocols General Radiolabeling Workflow

The general workflow for radiolabeling a targeting molecule with a **scandium** isotope involves several key steps:

Preparation of Reagents: This includes the purified scandium isotope in a suitable buffer,
 the chelator-conjugated targeting molecule, and reaction buffers.

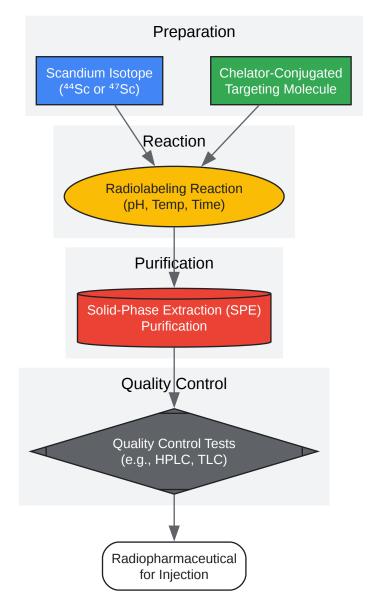






- Radiolabeling Reaction: The scandium isotope is incubated with the conjugated targeting molecule under optimized conditions (pH, temperature, time).
- Purification of the Radiopharmaceutical: The radiolabeled product is separated from unreacted **scandium** and other impurities, typically using solid-phase extraction (SPE).
- Quality Control: The final product is tested for radiochemical purity, stability, and other quality parameters.





General Radiolabeling Workflow with Scandium Isotopes

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Caption: General workflow for radiolabeling with **scandium** isotopes.

Protocol 1: Radiolabeling of DOTA-PSMA-617 with 44Sc

This protocol is based on the radiolabeling of PSMA-617 with generator-produced ⁴⁴Sc.[17]



Materials:

- ⁴⁴ScCl₃ in 0.25 M ammonium acetate buffer (pH 4.0)
- PSMA-617 stock solution (1 mg/mL in water)
- Thermoblock or heating system
- C18 Solid-Phase Extraction (SPE) cartridge
- Ethanol
- Water for injection
- · HPLC system for quality control

Procedure:

- To a reaction vial, add a specific amount of the PSMA-617 stock solution (e.g., 14 to 26 nmol).[17]
- Add approximately 3 mL of the ⁴⁴Sc solution in ammonium acetate buffer.[17]
- Heat the reaction mixture at 95°C for 20 minutes.[17]
- After incubation, allow the mixture to cool to room temperature.
- Precondition a C18 SPE cartridge by washing with ethanol followed by water.
- Load the reaction mixture onto the C18 cartridge.
- Wash the cartridge with water to remove unreacted ⁴⁴Sc.
- Elute the purified [44Sc]Sc-PSMA-617 with ethanol.
- The final product can be formulated for injection.

Quality Control:



- Radiochemical Purity: Determined by High-Performance Liquid Chromatography (HPLC).
- Stability: The stability of the radiolabeled compound is assessed in vitro, for example, in human plasma.

Protocol 2: Radiolabeling of AAZTA-PSMA Inhibitor (B28110) with ⁴⁴Sc

This protocol describes the room temperature radiolabeling of a PSMA inhibitor conjugated with the AAZTA chelator.[13][14][15]

Materials:

- 44Sc produced from a cyclotron
- AAZTA-conjugated PSMA inhibitor (B28110)
- Reaction buffer (pH 4)
- · HPLC system for quality control

Procedure:

- Prepare a solution of the AAZTA-conjugated PSMA inhibitor.
- Add the cyclotron-produced ⁴⁴Sc to the solution.
- Adjust the pH of the reaction mixture to 4.[13][14][15]
- Incubate the reaction at room temperature (298 K).[13][14][15] Good radiochemical yields are typically achieved within a short time.
- Purification can be performed if necessary, but high radiochemical yields may make this
 optional.

Quality Control:

Radiochemical Purity: Analyzed by HPLC.



• Stability: The stability of [44Sc]Sc-B28110 is evaluated in human plasma over time. A good radiochemical purity of over 94% has been reported up to 24 hours.[13][14]

Protocol 3: Radiolabeling of DOTA-TATE with 43Sc/47Sc

This protocol is for the radiolabeling of the somatostatin analogue DOTATATE with either ⁴³Sc for imaging or ⁴⁷Sc for therapy.[18]

Materials:

- 43ScCl₃ or ⁴⁷ScCl₃ reconstituted in 0.01 M HCl
- DOTATATE
- 1 M Ammonium acetate buffer
- C18 SPE cartridge
- Ethanol
- Water

Procedure:

- Reconstitute the scandium isotope in 0.01 M HCl.
- Adjust the pH to 4.0 using 1 M ammonium acetate buffer.[18]
- Add the DOTATATE to the buffered scandium solution.
- Incubate the reaction mixture. While the original source does not specify temperature, heating is common for DOTA chelators.
- After the reaction, trap the resulting radiolabeled DOTATATE on a preconditioned C18 SPE cartridge.[18]
- Wash the cartridge with water.[18]
- Elute the purified product with ethanol.[18]



Quality Control:

- Radiochemical Purity and Efficiency: Determined to be >99% and >95% respectively in preliminary studies.[18]
- Specific Activity: Measured to be >0.100 mCi/µmole.[18]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on **scandium** radiolabeling.

Table 1: Radiolabeling Efficiency and Purity

Radiophar maceutical	Chelator	Isotope	Radiolabeli ng Efficiency	Radiochemi cal Purity	Reference
[⁴⁴ Sc]Sc- DOTA-TOC	DOTA	⁴⁴ Sc	>98%	-	[1]
[⁴⁴ Sc]Sc- B28110	AAZTA	⁴⁴ Sc	Good RCY	97% (product)	[13][14][15]
[⁴³ Sc/ ⁴⁷ Sc]Sc- DOTATATE	DOTA	⁴³ Sc/ ⁴⁷ Sc	>95%	>99%	[18]
[⁴⁷ Sc]Sc- DOTATOC	DOTA	⁴⁷ Sc	>99.9%	-	[19]
[⁴⁴ Sc]Sc- DOTA- (cRGD) ₂	DOTA	⁴⁴ Sc	>90%	-	[20]

Table 2: In Vitro and In Vivo Stability



Radiopharmac eutical	Stability Medium	Time	Stability (% Intact)	Reference
DOTA-based conjugates	-	> four half-lives	Stable	[1]
[⁴⁴ Sc]Sc-B28110	Human Plasma	24 h	94.32%	[13][14]
[44Sc][Sc(pypa)]-	Mouse Serum	> six half-lives	>99%	[8]
[natSc(mpatcn)]	Rat Plasma	2 h	94.2 ± 1.6%	[12]
[natSc(DOTA)] ⁻	Rat Plasma	2 h	95.8 ± 2.8%	[12]

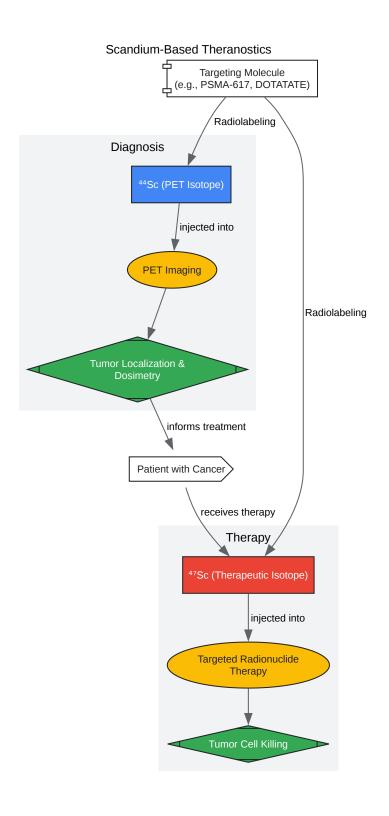
Table 3: Specific Activity

Radiopharmaceutic al	Isotope	Specific Activity	Reference
[⁴³ Sc/ ⁴⁷ Sc]Sc- DOTATATE	⁴³ Sc/ ⁴⁷ Sc	>0.100 mCi/µmole	[18]
[⁴⁴ Sc]Sc-DOTA- (cRGD) ₂	⁴⁴ Sc	7.4 GBq/µmol (7.4 MBq/nmol)	[20]
⁴⁴ Sc(picaga)-DUPA	⁴⁴ Sc	60 MBq/µmol	[12]

Signaling Pathways and Logical Relationships The Theranostic Concept with Scandium Isotopes

The "theranostic pair" concept is central to the application of **scandium** isotopes in personalized medicine. The diagnostic isotope (⁴⁴Sc) is used to image the tumor and determine if the targeting molecule accumulates at the disease site. If the imaging is positive, the therapeutic isotope (⁴⁷Sc) can be used with the same targeting molecule for therapy.





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Caption: The theranostic concept using ⁴⁴Sc for diagnosis and ⁴⁷Sc for therapy.



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